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Compound of Interest

Compound Name: (+)-Norfenfluramine hydrochloride

Cat. No.: B580171 Get Quote

This guide provides a comprehensive overview of the in vitro drug interaction potential of

norfenfluramine, the primary active metabolite of fenfluramine. The data presented herein is

intended for researchers, scientists, and drug development professionals to objectively assess

its performance in comparison to other relevant compounds.

Executive Summary
Norfenfluramine demonstrates a low potential for clinically significant drug-drug interactions in

vitro. It is a direct inhibitor of CYP2D6, shows weak induction of CYP2B6 and CYP3A4, and

inhibits the drug transporters OCT2 and MATE1 at concentrations higher than those typically

achieved in clinical settings.[1] No substantial inhibition of other major cytochrome P450

enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP3A4/5) was observed, nor

was there evidence of time- or metabolism-dependent CYP450 inhibition.[1] Furthermore,

norfenfluramine did not induce CYP1A2 or inhibit a range of other key drug transporters,

including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2]

Cytochrome P450 (CYP) Inhibition
Norfenfluramine was evaluated for its potential to directly inhibit the activity of major CYP

enzymes. The results indicate that norfenfluramine is an inhibitor of CYP2D6.[1]
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Compound IC50 (µM) Classification

Norfenfluramine 16[1] Weak Inhibitor

Quinidine 0.008[3] Strong Inhibitor

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates a more potent

inhibitor.

Experimental Protocol: CYP450 Inhibition Assay

The potential for direct CYP450 inhibition is assessed using human liver microsomes.[4]

Incubation: Human liver microsomes are incubated with a specific probe substrate for each

CYP isoform and varying concentrations of the test compound (e.g., norfenfluramine).[4]

Metabolite Formation: The reaction is initiated by the addition of an NADPH-regenerating

system and incubated at 37°C.

Analysis: Following incubation, the formation of the specific metabolite is quantified using

liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

IC50 Determination: The reduction in metabolite formation compared to a vehicle control is

used to calculate the IC50 value, which is the concentration of the test compound that

causes 50% inhibition of enzyme activity.[4][5]
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Workflow for determining the in vitro CYP450 inhibition potential.

Cytochrome P450 (CYP) Induction
Norfenfluramine was assessed for its ability to induce the expression of CYP enzymes, which

can lead to increased metabolism of co-administered drugs. Norfenfluramine demonstrated

weak induction of CYP2B6 and CYP3A4.[1]

Comparative Data for CYP Induction

CYP Isoform Compound Fold Induction Classification

CYP2B6 Norfenfluramine up to 2.0[1] Weak Inducer

Phenobarbital (750

µM)
8.2 - 9.8[6] Strong Inducer

CYP3A4 Norfenfluramine 3.6 - 4.8[1] Weak Inducer

Rifampicin (10 µM) up to 150[7] Strong Inducer
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Fold Induction: The ratio of enzyme activity or mRNA expression in the presence of the test

compound compared to a vehicle control.

Experimental Protocol: CYP450 Induction Assay

The potential for CYP induction is typically evaluated in cultured human hepatocytes.[8]

Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded in multi-

well plates.[9]

Treatment: The hepatocytes are treated with the test compound (e.g., norfenfluramine), a

vehicle control, and positive control inducers (e.g., rifampicin for CYP3A4) for a period of 48-

72 hours.[8]

Endpoint Measurement: Following treatment, CYP induction is quantified by measuring

either the catalytic activity of the specific CYP isoform using a probe substrate or the

corresponding mRNA levels via qRT-PCR.[4][5]

Data Analysis: The fold induction over the vehicle control is calculated to determine the

induction potential.[4]
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Simplified signaling pathway for PXR-mediated CYP3A4 induction.
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Drug Transporter Interaction
Norfenfluramine's potential to inhibit key drug transporters was evaluated. It was found to

inhibit the renal transporters OCT2 and MATE1, although at concentrations likely higher than

those achieved clinically.[1]

Comparative Data for Transporter Inhibition

Transporter Compound IC50 (µM) Classification

OCT2 Norfenfluramine 5.2[1] Weak Inhibitor

Cimetidine 24.5[10] Known Inhibitor

MATE1 Norfenfluramine 4.6[1] Weak Inhibitor

Cimetidine 0.23[10] Potent Inhibitor

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates a more potent

inhibitor.

Experimental Protocol: Drug Transporter Inhibition Assay

Transporter inhibition is typically assessed using cell lines overexpressing a specific

transporter.[11]

Cell System: Cells overexpressing the transporter of interest (e.g., HEK293-OCT2 or

HEK293-MATE1) are used.[11]

Incubation: The cells are incubated with a known probe substrate for the transporter in the

presence of varying concentrations of the test compound (e.g., norfenfluramine).[11]

Uptake Measurement: The uptake of the probe substrate into the cells is measured, often

using LC-MS/MS or a fluorescent substrate.[11]

IC50 Calculation: The concentration of the test compound that inhibits 50% of the probe

substrate uptake, compared to a control without the inhibitor, is determined as the IC50

value.[10]
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Workflow for Transporter Inhibition Assay
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General workflow for an in vitro drug transporter inhibition assay.

Disclaimer: This guide is for informational purposes only and is intended for a scientific

audience. The in vitro data presented may not be directly predictive of clinical outcomes.

Further clinical investigation is necessary to fully characterize the drug interaction profile of

norfenfluramine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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